molecular formula C9H20N2O B1462491 3-Methyl-1-(morpholin-4-yl)butan-2-amine CAS No. 1021235-04-0

3-Methyl-1-(morpholin-4-yl)butan-2-amine

Cat. No. B1462491
CAS RN: 1021235-04-0
M. Wt: 172.27 g/mol
InChI Key: ALZXZHUXSVMNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(morpholin-4-yl)butan-2-amine, also known as 3-MMB, is a synthetic amine compound that has been studied for its potential applications in scientific research. It is a versatile compound that can be used in a variety of research fields, including biochemistry, pharmacology, and toxicology. 3-MMB has been found to have a range of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis of Complex Compounds

The compound “3-Methyl-1-(morpholin-4-yl)butan-2-amine” can be used in the synthesis of more complex compounds. For instance, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .

Biological Activities

Compounds with a piperidin-4-one nucleus, which can be synthesized using “3-Methyl-1-(morpholin-4-yl)butan-2-amine”, have received extensive attention due to their diverse biological activities. These activities include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .

LRRK2 Kinase Inhibitor

The compound has been used in the discovery and optimization of a novel series of potent LRRK2 inhibitors. LRRK2 is a promising target for Parkinson’s disease, and the inhibitors have shown potential for disease modification .

Cytotoxic Activity

Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine, which can be synthesized using “3-Methyl-1-(morpholin-4-yl)butan-2-amine”, have been tested for their cytotoxic activity against human liver Huh-7 and human lung A549 tumor cell lines .

Mass Spectrometry

The compound can be used in mass spectrometry studies. For example, a Shimadzu LCMS-2020 single quadrupole mass spectrometer equipped with a DUIS-ESI-APCI ionization source was used in a study involving 2-bromo-3-(morpholin-4-yl)propanoic acid .

Safety And Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: 3-Methyl-1-(morpholin-4-yl)butan-2-amine MSDS

properties

IUPAC Name

3-methyl-1-morpholin-4-ylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2)9(10)7-11-3-5-12-6-4-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZXZHUXSVMNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(morpholin-4-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.